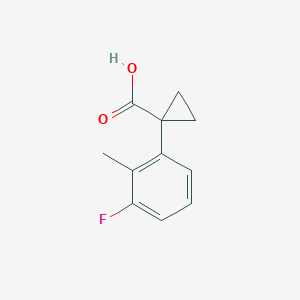

1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid

Description

1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid (CAS: 1314665-69-4) is a cyclopropane-containing carboxylic acid derivative with a 3-fluoro-2-methylphenyl substituent. Its molecular formula is C₁₁H₁₁FO₂, and it has a molecular weight of 194.2 g/mol . This compound is recognized as a versatile small-molecule scaffold, primarily used in laboratory settings for drug discovery and chemical biology research. While its specific biological activities remain under investigation, structural analogs of cyclopropanecarboxylic acids have demonstrated roles in enzyme inhibition (e.g., O-acetylserine sulfhydrylase inhibitors ) and therapeutic applications (e.g., antidepressants ).

Properties

IUPAC Name |

1-(3-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-7-8(3-2-4-9(7)12)11(5-6-11)10(13)14/h2-4H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVUQVNVVKDIQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314665-69-4 | |

| Record name | 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 3-fluoro-2-methylstyrene, using a carbenoid reagent like diazomethane or a metal-catalyzed reaction with a diazo compound. The reaction typically requires a catalyst, such as rhodium or copper, and is conducted under controlled temperature and pressure conditions to ensure the formation of the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the production of 1-(3-fluoro-2-methylphenyl)cyclopropanecarboxylic acid may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors to enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under elevated temperatures.

Major Products:

Oxidation: Esters, anhydrides, and carboxylate salts.

Reduction: Alcohols, aldehydes, and hydrocarbons.

Substitution: Phenyl derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-fluoro-2-methylphenyl)cyclopropanecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity. The fluorine atom can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The position and type of substituents significantly influence physicochemical properties. For example, 1-(3-Fluorophenyl)cyclopropanecarboxylic acid (3-F) has a lower molecular weight (180.18 g/mol) compared to the 3-F/2-CH₃ analog (194.2 g/mol), reflecting the added methyl group’s contribution .

- Bioactivity : Chlorinated analogs (e.g., 1-(3-Chlorophenyl)cyclopropanecarboxylic acid) are often used as intermediates or impurities in drug synthesis, while fluorinated derivatives are explored for their metabolic stability and halogen-bonding capabilities .

Key Observations :

- Efficiency : Yields vary widely depending on substituent complexity. For example, chlorinated derivatives synthesized via HATU activation achieve modest yields (22%), whereas difluorinated cyclopropene analogs reach 86% yields under optimized conditions .

- Innovation: Novel methods like Oxone-mediated oxidation () improve safety and scalability compared to traditional mCPBA-based routes .

Key Observations :

- Therapeutic Potential: Midalcipran highlights the antidepressant efficacy of cyclopropane derivatives, emphasizing the scaffold’s versatility .

- Enzyme Inhibition : trans-Configured biphenyl derivatives exhibit potent enzyme inhibition, suggesting stereochemistry’s critical role in target engagement .

Physicochemical and Metabolic Stability

- Metabolism : Cyclopropanecarboxylic acids are metabolized via carnitine-dependent pathways in fungi, producing γ-hydroxybutyric acid . This pathway may influence their pharmacokinetic profiles in higher organisms.

- Solubility and Stability : Fluorinated derivatives generally show enhanced metabolic stability compared to chlorinated analogs due to C-F bond strength, though methyl groups (as in 1-(3-Fluoro-2-methylphenyl) analog) may introduce steric hindrance affecting solubility .

Biological Activity

1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring, which provides structural rigidity, and a fluorinated phenyl group that can influence its biological interactions. The fluorine atom enhances metabolic stability and bioavailability, making it a promising candidate for further investigation in drug development.

The biological activity of 1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The mechanism by which it exerts its effects includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Receptor Modulation : It can interact with various receptors, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects or side effects depending on the receptor involved.

Antimicrobial Properties

Research indicates that 1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid exhibits antimicrobial activity against several bacterial strains. In vitro studies demonstrate its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies reveal that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways associated with cell survival and proliferation. For instance, it was shown to affect the expression levels of proteins involved in the apoptotic process, making it a candidate for further development as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of 1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong potential for clinical applications in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

Study 2: Anticancer Mechanisms

In a study examining the anticancer effects on MCF-7 breast cancer cells, treatment with 1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 5 | 80 | 20 |

| 10 | 60 | 40 |

| 20 | 30 | 70 |

Q & A

Q. What are the established synthetic routes for 1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized?

The synthesis of cyclopropane-carboxylic acid derivatives typically involves [3+2] cycloaddition or ring-closing reactions. For example, analogous compounds like 1-(methoxycarbonyl)-2-phenylcyclopropanecarboxylic acid are synthesized via nucleophilic substitution under anhydrous conditions with potassium carbonate and tetrabutylammonium bromide as phase-transfer catalysts. Reaction optimization includes temperature control (e.g., 55°C for 12 hours) and purification via silica gel chromatography using petroleum ether/ethyl acetate (25:1 v/v) . For the target compound, fluorophenyl precursor functionalization and cyclopropane ring formation under Lewis acid catalysis (e.g., BF₃·Et₂O) may be explored.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : Confirm cyclopropane ring geometry (e.g., coupling constants for vicinal protons) and fluorine substitution patterns.

- HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase columns (C18) with acetonitrile/water gradients.

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly if chiral centers are present (e.g., enantiomeric excess determination) .

Q. What are the recommended storage and handling protocols?

Store below -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to heat, sparks, or open flames (P210 guidelines) . Use PPE (gloves, goggles) during handling due to potential irritant properties.

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Chiral cyclopropanes often require asymmetric catalysis. For example, (1R,2R)-2-fluorocyclopropanecarboxylic acid derivatives are synthesized using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective Simmons-Smith reactions. Stereochemical outcomes should be validated via circular dichroism (CD) or chiral HPLC .

Q. What computational tools are suitable for modeling the compound’s reactivity and interactions?

- DFT Calculations : Predict cyclopropane ring strain (≈27 kcal/mol) and assess substituent effects on stability.

- Molecular Docking : Screen for biological targets (e.g., enzymes or receptors) by simulating binding affinities with fluorophenyl motifs .

- MD Simulations : Study solvation effects and conformational dynamics in aqueous/organic solvents.

Q. How can researchers resolve contradictions in reported biological activities of analogous compounds?

For example, some cyclopropane derivatives exhibit antifungal activity, while others show NMDA receptor antagonism . To address discrepancies:

- Compare assay conditions (e.g., cell lines, concentrations).

- Validate purity via elemental analysis or HRMS.

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing -CH₃ with -CF₃) .

Methodological Challenges

Q. What strategies mitigate side reactions during cyclopropane ring formation?

- Temperature Control : Slow addition of diazo compounds at 0°C to minimize carbene dimerization.

- Catalyst Selection : Use Rh(II) carboxylates for selective cyclopropanation over [1,2]-shifts .

- Protecting Groups : Temporarily block reactive carboxylic acid moieties with tert-butyl esters to prevent undesired interactions .

Q. How can researchers evaluate the compound’s potential as a metabolic probe?

- Isotope Labeling : Incorporate ¹⁸O or ¹³C isotopes at the carboxylic acid group for tracer studies.

- In Vitro Assays : Test stability in liver microsomes (e.g., CYP450 metabolism) and plasma .

Data Interpretation

Q. What analytical red flags indicate structural misassignment?

Q. How to design SAR studies for optimizing pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.